6-Oxa-2-azaspiro[3.5]nonane oxalate
Overview
Description
“6-Oxa-2-azaspiro[3.5]nonane oxalate” is a chemical compound with the empirical formula C7H13NO · C2H2O4 . It has a molecular weight of 217.22 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a spirocyclic oxetane motif . The ChemSpider ID for this compound is 23077277 .Physical and Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm³, a boiling point of 208.4±33.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It also has a molar refractivity of 35.8±0.4 cm³ .Scientific Research Applications
Synthetic Approaches and Biological Activities 6-Oxa-2-azaspiro[3.5]nonane oxalate and its structural variants, like 1-oxa-7-azaspiro[5.5]undecane and others, are core structures in various natural or synthetic products known for their significant biological activities. These compounds, due to their potential applications and unique structural frameworks, present interesting challenges and opportunities for chemical synthesis. Various strategies have been developed for synthesizing these spiroaminals, highlighting the importance of these compounds in scientific research (Sinibaldi & Canet, 2008).
Synthetic Techniques and Reaction Conditions The compound 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, closely related to this compound, has been synthesized using Mn(III)-based oxidation. This technique under specific reaction conditions maintains the integrity of the pyrrolidinedione ring, integrating it into the newly synthesized scaffold. This showcases the adaptability of synthetic techniques in producing structurally complex spirobicyclic compounds (Huynh, Nguyen, & Nishino, 2017).
Chemical Stability and Solubility Improvements Modifications in the isolation process of compounds structurally similar to this compound, like 2-oxa-6-azaspiro[3.3]heptane, have shown to yield more stable and soluble products when isolated as sulfonic acid salts instead of oxalate salts. This discovery opens doors to a wider range of reaction conditions and applications for these spirobicyclic compounds, demonstrating the importance of chemical processing techniques in optimizing the utility of these compounds (van der Haas et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
6-oxa-2-azaspiro[3.5]nonane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H2O4/c1-2-7(4-8-5-7)6-9-3-1;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPKYQWHMJLGFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)COC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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